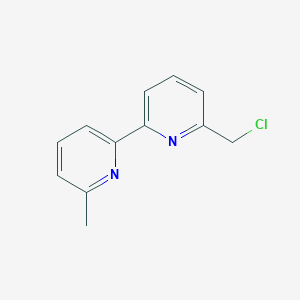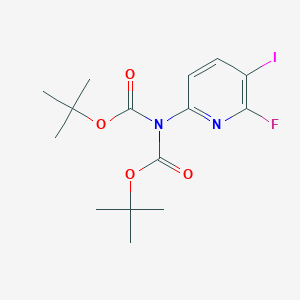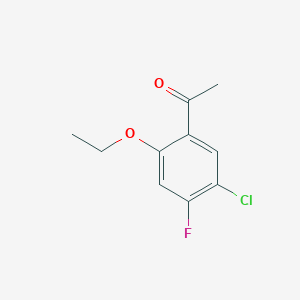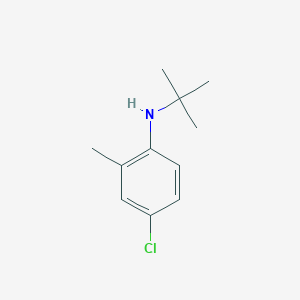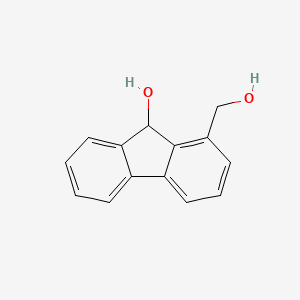![molecular formula C15H15N3O2 B13987138 n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide CAS No. 7145-68-8](/img/structure/B13987138.png)
n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide: is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a phenyldiazenyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:
Diazotization Reaction: The starting material, 2-methoxyaniline, undergoes diazotization with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-acetamidophenol in an alkaline medium to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of azo compounds and their reactivity.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its structural similarity to known pharmacologically active compounds.
Industry:
- Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide involves its interaction with biological targets such as enzymes and receptors. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that can interact with cellular components. The methoxy and acetamide groups may also contribute to the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
Methacetin: Known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)acetamide: Shares structural similarities and is used in various chemical applications.
Uniqueness:
- The presence of both the methoxy and phenyldiazenyl groups in n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide imparts unique chemical and biological properties that distinguish it from other similar compounds. Its potential applications in diverse fields make it a compound of significant interest for further research and development.
特性
CAS番号 |
7145-68-8 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC名 |
N-(2-methoxy-4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)16-14-9-8-13(10-15(14)20-2)18-17-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,19) |
InChIキー |
HATANHIJJJIKBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


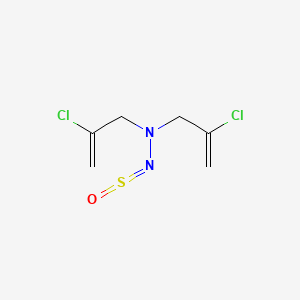
![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
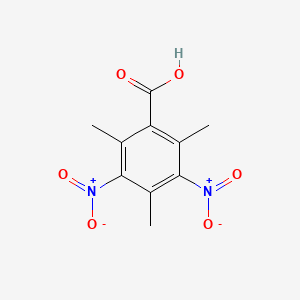
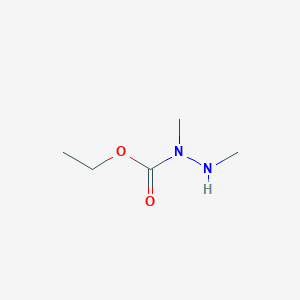
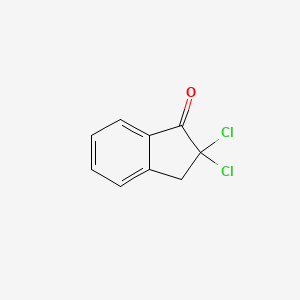
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
